molecular formula C4H7FO3 B3029455 Methyl 2-fluoro-3-hydroxypropanoate CAS No. 671-30-7

Methyl 2-fluoro-3-hydroxypropanoate

Cat. No.: B3029455
CAS No.: 671-30-7
M. Wt: 122.09
InChI Key: GUEGCFMMLFMGAJ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-hydroxypropanoate (CAS 671-30-7) is a fluorinated ester compound of interest in advanced materials and organic synthesis research. With a molecular formula of C4H7FO3 and a molecular weight of 122.10 g/mol, this chemical presents as a dense liquid (1.204 g/cm³) with a boiling point of 196.9°C at 760 mmHg and a flash point of 72.9°C . Its structure, featuring both a reactive ester group and a hydroxyl group on a fluorinated carbon chain, makes it a valuable bifunctional building block for constructing more complex molecules. A primary research application of this compound is its use as a key synthetic intermediate in the development of Organic Light-Emitting Diode (OLED) materials . The incorporation of fluorine can significantly alter the electronic properties, stability, and intermolecular interactions of the resulting materials, which is a critical area of investigation in the field of optoelectronics. Researchers can utilize this compound in various reactions, including further derivatization of the hydroxyl group or transformation of the ester functionality. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, as it is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Proper safety precautions, including the use of personal protective equipment, are essential. For optimal stability, it is recommended to store the compound under an inert atmosphere and at cool temperatures (2-8°C) . Synonyms for this compound include 2-Fluoro-3-Hydroxypropanoic Acid Methyl Ester and Methyl 2-fluoro-3-hydroxypropionate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEGCFMMLFMGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697093
Record name Methyl 2-fluoro-3-hydroxypropanoate
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Molecular Weight

122.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-30-7
Record name Methyl 2-fluoro-3-hydroxypropanoate
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Record name Methyl 2-fluoro-3-hydroxypropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-fluoro-3-hydroxy-, methyl ester
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Advanced Synthetic Methodologies for Methyl 2 Fluoro 3 Hydroxypropanoate

Established and Novel Chemical Synthesis Routes

Facile Synthesis from Claisen Salts and Formaldehyde (B43269) in Aqueous Media

A noteworthy advancement in the synthesis of methyl 2-fluoro-3-hydroxypropanoate involves a facile and environmentally friendly method utilizing Claisen salts and formaldehyde in an aqueous medium. researchgate.net This approach offers a significant improvement over previous methods that often required harsh conditions or expensive reagents.

The reaction is typically carried out by reacting a Claisen salt, such as sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate, with an aqueous solution of formaldehyde. researchgate.net Optimization studies have revealed that the molar ratio of the reactants, temperature, and the presence of a mild base are crucial for maximizing the yield of the desired product.

Researchers have systematically investigated these parameters to enhance the efficiency of the synthesis. The table below summarizes the optimized reaction conditions that have been reported to provide high yields of this compound.

ParameterOptimized Condition
Claisen Salt Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate
Formaldehyde 37% aqueous solution
Base Sodium bicarbonate (NaHCO₃)
Solvent Water
Temperature 20-30°C
Reaction Time 2-3 hours
Yield Up to 81.3%

This table presents optimized conditions for the synthesis of this compound from Claisen salts and formaldehyde in an aqueous medium, leading to a high yield.

The proposed mechanism for this reaction involves several key steps. Initially, the Claisen salt undergoes hydrolysis in the aqueous medium to generate a reactive enolate species. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde in a hydroxymethylation reaction. libretexts.org The resulting intermediate subsequently undergoes an intramolecular cyclization followed by ring-opening and esterification to yield the final product, this compound. The use of a mild base like sodium bicarbonate is critical to neutralize any acidic byproducts and prevent unwanted side reactions, thereby ensuring a high yield of the desired product.

Synthesis from Methyl Fluoroacetate (B1212596) and Dimethyl Oxalate (B1200264) Precursors

Another significant synthetic route to this compound starts from readily available precursors: methyl fluoroacetate and dimethyl oxalate. google.com This method is particularly attractive for large-scale industrial production due to the low cost of the starting materials.

This synthesis proceeds via a two-step process. In the first step, methyl fluoroacetate reacts with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to form a stable sodium enolate intermediate. google.com This enolate is the key reactive species that participates in the subsequent carbon-carbon bond-forming reaction. The formation of this stable intermediate is a crucial aspect of this methodology, allowing for a controlled and efficient synthesis.

A significant breakthrough in this synthetic pathway lies in the conditions developed for the reaction of the pre-formed enol sodium salt with formaldehyde. google.com The patented method describes the reaction of the enol sodium salt with either paraformaldehyde or an aqueous formaldehyde solution under specific conditions to generate this compound in high yield. google.com This transformation represents a key innovation, as the controlled reaction of enolates with formaldehyde can often be challenging due to the potential for polymerization and other side reactions. The optimized conditions, including the choice of solvent and temperature, are critical for the success of this step and are considered a significant advancement in the field. google.com

The following table outlines the key reactants and intermediates in this synthetic approach.

StepReactantsKey Intermediate/Product
1 Methyl fluoroacetate, Dimethyl oxalate, Sodium methoxideSodium enolate intermediate
2 Sodium enolate intermediate, Formaldehyde (or Paraformaldehyde)This compound

This table illustrates the two-step synthesis of this compound starting from methyl fluoroacetate and dimethyl oxalate, highlighting the formation of a key sodium enolate intermediate.

Pathways Involving Epoxide Ring Opening Reactions

The ring-opening of epoxides presents a versatile route to 2-fluoro-3-hydroxypropanoates. This approach leverages the high reactivity of the strained epoxide ring towards nucleophilic attack.

Hydrofluorination of Terminal Epoxides Utilizing HF-Reagents

The direct hydrofluorination of terminal epoxides using hydrogen fluoride (B91410) (HF) or its equivalents is a primary method for introducing the fluorine atom and generating the desired 2-fluoro-3-hydroxypropanoate structure. The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a fluorohydrin. The regioselectivity of this reaction is crucial and can be influenced by the electronic and steric properties of the epoxide substrate.

Reductive Transformations of Fluoromalonate Esters to 2-fluoro-3-hydroxypropanoates

An alternative synthetic pathway involves the transformation of fluoromalonate esters. These methods rely on the selective reduction of one of the ester groups to a hydroxyl group while retaining the fluorine atom at the α-position.

Partial Hydrolysis and Subsequent Reduction Protocols

A key strategy in this category is the partial hydrolysis of a dialkyl fluoromalonate to its corresponding monoester. worktribe.com This selective hydrolysis is a critical step, as it differentiates the two ester functionalities. worktribe.com Following the formation of the fluoromalonic acid monoester, a subsequent reduction step is carried out. worktribe.com Reagents such as diborane (B8814927) in tetrahydrofuran (B95107) or calcium borohydride (B1222165) have been effectively used to reduce the carboxylic acid moiety to a primary alcohol, yielding the target 2-fluoro-3-hydroxypropanoate. worktribe.com

PrecursorReagentsProductYield
Diethyl fluoromalonate1. Partial Hydrolysis 2. Diborane/THFEthyl 2-fluoro-3-hydroxypropanoateModerate
Dimethyl fluoromalonate1. Partial Hydrolysis 2. Calcium BorohydrideThis compoundModerate

Enantioselective and Diastereoselective Synthesis of Chiral this compound and Related Compounds

The development of stereoselective methods to synthesize chiral 2-fluoro-3-hydroxypropanoates is of significant interest due to the importance of stereochemistry in bioactive molecules.

Asymmetric Aldol-Type Reactions with Alpha-Fluoro-Beta-Keto Esters and Amides

Asymmetric aldol-type reactions represent a powerful tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. nih.gov In the context of producing chiral 2-fluoro-3-hydroxypropanoates, this approach involves the reaction of an enolate derived from an α-fluoro ester with an aldehyde or ketone. The use of chiral catalysts, such as chiral diamines or peptide-based catalysts, can induce high levels of enantioselectivity and diastereoselectivity in the resulting aldol (B89426) adduct. nih.govsorbonne-universite.fr Specifically, the reaction of α-fluoro-β-keto esters or amides with a suitable carbonyl compound in the presence of a chiral catalyst can afford the desired optically active 2-fluoro-3-hydroxypropanoate derivatives with good yields and high stereopurity. nih.govsorbonne-universite.frnih.govus.esacs.org

Reactant 1Reactant 2CatalystProduct Stereochemistry
α-fluoro-β-keto esterAldehydeChiral DiamineHigh Enantioselectivity
α-fluoro-β-keto amideKetonePeptide CatalystHigh Enantioselectivity
Directed Aldol Reactions Employing Lithium Enolates of Monofluoroacetates

The use of lithium enolates, generated from monofluoroacetates, represents a direct approach to forming the core structure of this compound. youtube.comkhanacademy.org Strong, sterically hindered bases like lithium diisopropylamide (LDA) are employed to deprotonate the α-carbon of a fluoroacetate, creating a reactive nucleophile. youtube.comkhanacademy.org This lithium enolate then reacts with an aldehyde in a directed manner. youtube.com The success of this method hinges on the irreversible and selective formation of the enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com While effective, the strong basicity of LDA can sometimes lead to side reactions, and control of stereoselectivity can be challenging.

Highly Stereoselective Aldol Reactions of Alpha-Fluoro Ketones with Aldehydes

To enhance stereocontrol, methodologies involving the aldol reaction of α-fluoro ketones with aldehydes have been developed. These reactions often utilize specific catalysts or chiral auxiliaries to direct the stereochemical outcome. One notable approach involves the use of a quinidine-derived primary amine catalyst for the asymmetric cross-aldol reaction of α-keto hydrazones with trifluoromethyl ketones, yielding tertiary trifluoromethylated alcohols with high enantioselectivities. rsc.org While not directly producing this compound, this demonstrates the potential for achieving high stereoselectivity in aldol reactions involving fluorinated carbonyl compounds. Another strategy employs the fluorination of silyl (B83357) enol ethers, which can then participate in Lewis acid-promoted aldol reactions to produce α-fluoro-β-hydroxy esters. acs.orgorganic-chemistry.org

Titanium Enolate-Mediated Aldol Reactions for Enhanced Stereocontrol

Titanium enolates have emerged as superior reagents for achieving high levels of stereocontrol in aldol reactions. nih.govrsc.org The reaction of ester-derived titanium enolates with aldehydes can be tuned to produce either syn- or anti-aldol products with excellent diastereoselectivity. nih.govnih.gov This control is attributed to the formation of a well-defined, chair-like Zimmerman-Traxler transition state. harvard.edu For instance, the use of titanium tetrachloride (TiCl₄) and a hindered amine base like diisopropylethylamine (i-Pr₂NEt) effectively generates the titanium enolate. rsc.org The subsequent reaction with an aldehyde, often pre-complexed with TiCl₄, proceeds with high diastereoselectivity. nih.gov The choice of chiral auxiliaries attached to the ester can further influence the facial selectivity of the reaction, providing access to specific enantiomers of the desired product.

Reagent/CatalystBaseAldehydeDiastereoselectivity (syn:anti)Reference
TiCl₄i-Pr₂NEtVariousHigh for syn or anti depending on substrate rsc.org
TiCl₄N-ethyldiisopropylamineVariousExcellent for anti-aldol products nih.gov
TiCl₄N-ethyldiisopropylamineBidentateExcellent for syn-aldol products nih.gov

Stereoselective Reformatsky-Type Reactions for Alpha-Fluoro-Beta-Hydroxy Esters

The Reformatsky reaction provides a classic method for synthesizing β-hydroxy esters. wikipedia.org This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org For the synthesis of α-fluoro-β-hydroxy esters, ethyl bromofluoroacetate is a common starting material. nih.govalaska.edu The initially formed organozinc reagent, or 'Reformatsky enolate', is less reactive than lithium enolates, which prevents side reactions like self-condensation. wikipedia.org

Recent advancements have focused on achieving stereoselectivity in these reactions. The use of catalytic amounts of cerium(III) chloride (CeCl₃) has been shown to improve yields and simplify the reaction procedure, leading to diastereomeric mixtures of α-fluoro-β-hydroxy esters that can sometimes be separated. nih.gov Enantioselective variants of the Reformatsky reaction have also been developed, employing chiral ligands or auxiliaries to control the stereochemical outcome. thieme-connect.de For example, the reaction of alkyl aryl ketones and ethyl iodofluoroacetate with diethylzinc (B1219324) in the presence of a chiral ligand can produce fluorinated esters with high diastereomeric and enantiomeric ratios. thieme-connect.de

ReactantsCatalyst/AdditiveDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Alkyl aryl ketones, ethyl iodofluoroacetate, Et₂ZnChiral LigandHighHigh thieme-connect.de
Aldehydes/Ketones, ethyl bromofluoroacetateCeCl₃MixtureN/A nih.gov

Biocatalytic Approaches to Chiral Organofluorine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral organofluorine compounds. escholarship.orgescholarship.org Enzymes, particularly aldolases, can catalyze the formation of carbon-carbon bonds with high stereoselectivity under mild reaction conditions. nih.govnih.gov

Aldolase-Catalyzed Fluoro-Aldol Additions: Substrate Scope and Enzyme Engineering

Aldolases have been successfully employed to catalyze the addition of fluorinated nucleophiles to various aldehydes. nih.govnih.gov While many aldolases exhibit strict specificity for their natural substrates, enzyme engineering techniques, such as directed evolution and rational design, have expanded their substrate scope. acs.orgnih.gov For instance, Type II pyruvate (B1213749) aldolases from the HpcH family have been found to accept fluoropyruvate as a nucleophilic substrate. escholarship.orgescholarship.org These enzymes catalyze the addition of fluoropyruvate to a diverse range of aldehydes, offering a chemoenzymatic platform for synthesizing novel fluoroacids and their ester derivatives with high stereopurity. nih.gov Minimalist engineering of D-fructose-6-phosphate aldolase (B8822740) (FSA) has also been shown to dramatically broaden its substrate scope to include a wide variety of alternative nucleophiles. acs.org

Investigation of Stereoselectivity, Kinetics, and Mechanism in Enzymatic Fluoropyruvate Aldol Reactions

The stereoselectivity of aldolase-catalyzed reactions involving fluoropyruvate is a key area of investigation. Type II HpcH aldolases, for example, exhibit exclusive (3S)-selectivity at the fluorine-bearing stereocenter when reacting with various aldehydes. nih.govnih.gov This high level of stereocontrol has been rationalized through density functional theory (DFT) calculations of the reaction mechanism. nih.govnih.gov Kinetic studies of these enzymatic reactions provide valuable insights into their efficiency and substrate preferences. nih.gov Furthermore, the stereoselectivity of the hydroxyl group can be engineered, allowing for access to different diastereomers of the final product. nih.gov This detailed understanding of the enzyme's mechanism and kinetics is crucial for optimizing reaction conditions and for the rational design of improved biocatalysts for the synthesis of valuable chiral organofluorine compounds. escholarship.orgescholarship.org

EnzymeNucleophileElectrophileStereoselectivityReference
Type II HpcH AldolasesFluoropyruvateVarious AldehydesExclusive (3S)-selectivity nih.govnih.gov
Engineered D-fructose-6-phosphate aldolase (FSA)VariousVariousHigh acs.org
KDPG aldolasesFluoropyruvateLimitedHigh nih.gov

Catalytic Enantioselective Monofluorination Strategies Leading to Beta-Fluoro-Alpha-Hydroxy Esters

The creation of chiral centers bearing a fluorine atom is a formidable challenge in synthetic chemistry. nih.gov Catalytic enantioselective monofluorination has emerged as a powerful tool to address this. For the synthesis of β-fluoro-α-hydroxy esters like this compound, a prominent strategy involves the asymmetric fluorination of a β-keto ester precursor, followed by diastereoselective reduction of the ketone.

The key step, the enantioselective fluorination of the α-position of a β-keto ester, has been achieved using both metal-based catalysts and organocatalysts with electrophilic fluorinating agents. acs.orgcas.cn The development of stable, electrophilic "F+" sources, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, was a crucial breakthrough that enabled the advancement of these catalytic methods. nih.govacs.org

One successful approach utilizes phase-transfer catalysis (PTC). Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids can effectively catalyze the fluorination of β-keto esters. nih.gov For instance, the treatment of β-keto esters with NFSI in the presence of a cinchonine-derived catalyst provides the corresponding α-fluoro-β-keto esters with good yields and moderate to good enantiomeric excesses. nih.gov Hybrid catalysts that combine the ionic quaternary ammonium function with a hydrogen-bond-donating amide group have also shown high efficiency and enantioselectivity in the related α-chlorination of β-keto esters, a principle that extends to fluorination. nih.govacs.org These catalysts can operate at very low loadings, enhancing their practical utility. nih.gov

Transition metal catalysis offers another powerful route. Chiral complexes of nickel and titanium have been employed for the enantioselective fluorination of various carbonyl compounds. nih.govacs.org For example, a catalyst formed from Ni(ClO₄)₂ and a DBFOX-Ph ligand has demonstrated extremely high levels of enantioselectivity (93–99% ee) in the fluorination of cyclic β-ketoesters. nih.gov Similarly, titanium-TADDOLato complexes have been used, although achieving high enantioselectivity can be substrate-dependent. acs.org

The resulting α-fluoro-β-keto ester is then subjected to a reduction step to furnish the final β-fluoro-α-hydroxy ester. The stereochemical outcome of this reduction is critical for the diastereoselectivity of the final product.

Representative Catalytic Systems for Enantioselective Fluorination of β-Keto Esters

Catalyst SystemFluorine SourceSubstrate TypeReported Enantiomeric Excess (ee)Reference
Cinchona Alkaloid-Derived Quaternary Ammonium Salt (Phase-Transfer Catalyst)NFSIβ-Keto EstersGood to Moderate nih.gov
Ni(ClO₄)₂ / DBFOX-PhNFSICyclic β-Keto Esters93-99% nih.gov
Ti(TADDOLato) ComplexNFSIα-Acyl LactamsUp to 87% acs.org
Hybrid Amide-Based Cinchona Alkaloids (by analogy from chlorination)NCS (for chlorination)Indanone CarboxylatesUp to 97% nih.govacs.org

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. nih.gov Applying these principles to the synthesis of this compound involves evaluating and optimizing routes to minimize waste, avoid hazardous substances, and improve efficiency. dovepress.comskpharmteco.com

A key aspect of green chemistry is the use of catalysis. The catalytic enantioselective methods described in the previous section are inherently greener than syntheses requiring stoichiometric amounts of chiral auxiliaries, as catalysts are used in small quantities and reduce waste. tudelft.nl

Metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are used to quantify the "greenness" of a synthetic route. nih.govtudelft.nl

Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the final product.

E-Factor calculates the kilograms of waste generated per kilogram of product. A lower E-factor signifies a greener process. tudelft.nl

Process Mass Intensity (PMI) is a holistic metric that considers the total mass of materials (water, solvents, reagents, starting materials) used to produce a kilogram of the final product. nih.gov

A novel synthesis of this compound starting from inexpensive raw materials like methyl fluoroacetate and dimethyl oxalate has been reported. google.com This route proceeds via a sodium enolate intermediate which then reacts with formaldehyde. google.com The use of low-cost starting materials and solvents aligns with green chemistry goals of economic and environmental efficiency. google.com

Furthermore, biocatalysis represents a significant advancement in green synthesis. A method for producing 2-fluoro-3-hydroxypropionic acid, the parent acid of the target ester, has been developed using a whole-cell E. coli system. consensus.app This biocatalytic approach avoids harsh chemical reagents and solvents, operating in an aqueous medium under mild conditions, which offers substantial environmental and safety benefits over traditional chemical methods. consensus.app This acid could then be esterified to yield the target compound.

Another approach highlights the synthesis of the precursor this compound from Claisen salts and formaldehyde in water, which is a significant step forward in green synthesis by utilizing an environmentally benign solvent. informahealthcare.com

Green Chemistry Evaluation of Synthetic Approaches

Synthetic ApproachKey Green Chemistry Principles AppliedPotential AdvantagesReference
Catalytic Asymmetric FluorinationCatalysis, High Atom Economy (in principle)Reduces waste from stoichiometric reagents, high efficiency. nih.govnih.gov
Synthesis from Methyl FluoroacetateUse of inexpensive raw materials, low-cost solvents.Improved cost-effectiveness and potentially lower environmental impact from raw material acquisition. google.com
Synthesis in WaterUse of a green solvent (water).Eliminates hazardous organic solvents, improves safety. informahealthcare.com
Biocatalytic Synthesis (E. coli)Renewable feedstocks (potentially), aqueous medium, mild conditions, biodegradable catalyst.Significant reduction in environmental and safety impacts; high sustainability. consensus.app

Reaction Mechanisms and Transformational Chemistry of Methyl 2 Fluoro 3 Hydroxypropanoate

Elucidation of Conversion Pathways to Key Fluorinated Monomers

The transformation of Methyl 2-fluoro-3-hydroxypropanoate into valuable fluorinated monomers is a cornerstone of its industrial relevance. The primary conversion pathway leads to Methyl 2-fluoroacrylate, a highly sought-after compound for polymerization.

The conversion of this compound to Methyl 2-fluoroacrylate is readily achievable under basic conditions. tandfonline.com This transformation is essentially a base-catalyzed elimination reaction (dehydration). The mechanism involves the deprotonation of the hydroxyl group by a base, forming an alkoxide. Subsequently, the lone pair on the oxygen facilitates the elimination of the fluorine atom at the adjacent carbon, leading to the formation of a double bond and yielding MFA. The significant difference in boiling points between MFHP (197°C at 1 atm) and MFA (41°C at 1 atm) facilitates the separation and purification of the desired product via distillation. tandfonline.com

Another pathway to MFA involves the use of methyl halogenated-2-fluoropropanoate, which can be reacted with zinc and an acid. tandfonline.com Furthermore, dimethyl 2-fluoro-2-(hydroxymethyl)malonate and its derivatives have been utilized as starting materials, providing good yields of MFA. tandfonline.com

A notable synthetic route to MFA proceeds via a methyl acrylate-epoxide intermediate. The regioselective hydrofluorination of this terminal epoxide, particularly under strongly acidic conditions, results in the formation of the hydroxyl group at the terminal carbon and the addition of fluoride (B91410) to the more nucleophilic second carbon position. google.com

Methyl 3-chloro-2-fluoropropanoate (MCFP) is another stable precursor to Methyl 2-fluoroacrylate and can be synthesized from this compound. tandfonline.comtandfonline.com This conversion involves the substitution of the hydroxyl group with a chlorine atom. This transformation can be achieved using standard chlorinating agents.

The subsequent conversion of MCFP to MFA is an elimination reaction. For instance, reacting MCFP with tribasic sodium phosphate (B84403) in N-methylpyrrolidone at 150°C under vacuum results in the distillation of MFA in high yield. chemicalbook.com This process underscores the role of MCFP as a stable, transportable intermediate that can be readily converted to the final monomer when needed.

Precursor Reagents and Conditions Product Yield
This compoundBasic conditionsMethyl 2-fluoroacrylate-
Methyl 3-chloro-2-fluoropropanoateTribasic sodium phosphate, N-methylpyrrolidone, 150°C, vacuumMethyl 2-fluoroacrylate93.5% chemicalbook.com
Methyl acrylate-epoxideHydrofluorination agentThis compound-

Exploration of Derivatization Reactions at the Hydroxyl Moiety

The hydroxyl group in this compound is a prime site for various derivatization reactions, allowing for the synthesis of a range of other functionalized molecules. Standard reactions for hydroxyl groups, such as esterification, etherification, and oxidation, can be applied to MFHP.

A notable derivatization is the conversion to carbonates. For example, fluoroalkyl chloroformates can react with hydroxyl groups to form mixed carbonates. nih.gov This reaction is particularly efficient under anhydrous conditions. nih.gov The resulting carbonate derivatives may exhibit altered reactivity and physical properties, potentially serving as intermediates for further transformations or as monomers for different types of polymerization reactions.

Investigations into Stereochemical Retention and Inversion in Reactions Involving the Fluoro-Hydroxy Propanoate Moiety

The stereochemistry at the chiral center bearing the fluorine atom is a critical aspect of the chemistry of this compound and its derivatives. Reactions involving this center can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

In reactions following an S\N2 mechanism, inversion of stereochemistry is typically observed. youtube.com For example, if a nucleophile attacks the carbon bearing the fluorine atom, displacing a leaving group, the nucleophile will add to the opposite face from which the leaving group departed. youtube.com This results in an inversion of the three-dimensional arrangement of the substituents around the chiral center.

Conversely, reactions that proceed through a mechanism that does not involve a direct backside attack, such as an S\N1 reaction which forms a planar carbocation intermediate, can lead to a mixture of retention and inversion products. However, in the context of the fluoro-hydroxy propanoate moiety, the specific reaction conditions and the nature of the reactants will dictate the stereochemical outcome. For instance, intramolecular reactions where the hydroxyl group participates as a nucleophile could lead to products with retained stereochemistry through a double inversion mechanism.

The precise control of stereochemistry is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in the pharmaceutical and materials science fields.

Advanced Analytical and Computational Methodologies in Methyl 2 Fluoro 3 Hydroxypropanoate Research

Applications of Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of synthesized compounds. For Methyl 2-fluoro-3-hydroxypropanoate, a multi-technique approach is essential for a complete and accurate portrayal of its chemical identity.

High-Resolution NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about its atomic connectivity and spatial arrangement. nih.gov

¹H NMR Spectroscopy : Proton NMR provides information on the number of different proton environments and their neighboring atoms. docbrown.info The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the diastereotopic protons of the CH₂OH group, the proton on the chiral center (CHF), and the hydroxyl proton. docbrown.infochemicalbook.com The coupling between the proton and the adjacent fluorine atom (²JHF) and between protons on adjacent carbons (³JHH) provides critical data for confirming the structure.

¹³C NMR Spectroscopy : Carbon NMR reveals the number of unique carbon environments in the molecule. docbrown.infodocbrown.info Four distinct signals are expected for the four carbon atoms: the methyl ester carbon, the carbonyl carbon, the carbon bearing the fluorine atom, and the hydroxymethyl carbon. The chemical shifts are significantly influenced by the electronegative oxygen and fluorine atoms. chemicalbook.com Coupling between carbon and fluorine (¹JCF, ²JCF) provides further structural confirmation.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. nih.gov It provides a direct observation of the fluorine environment. The spectrum is expected to show a single primary resonance, which would be split into a doublet of triplets due to coupling with the vicinal proton (²JHF) and the two diastereotopic protons of the CH₂ group (³JHF). dovepress.com The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for structural integrity. spectrabase.com

Table 1: Predicted NMR Data for this compound This table presents hypothetical data based on established principles of NMR spectroscopy.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H ~3.80 s - -OCH₃
¹H ~4.80 ddd ²JHF, ³JHH(a), ³JHH(b) -CHF-
¹H ~3.90 (a), ~3.80 (b) m ²JHH, ³JHF, ³JHH -CH₂OH
¹H Variable br s - -OH
¹³C ~53 q - -OCH₃
¹³C ~168 d ³JCF C=O
¹³C ~90 d ¹JCF -CHF-
¹³C ~62 d ²JCF -CH₂OH

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemsrc.com For this compound, MS confirms the molecular formula C₄H₇FO₃. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion [M]⁺• with a mass-to-charge ratio (m/z) corresponding to its molecular weight (~122). docbrown.info This molecular ion can then undergo characteristic fragmentation, providing structural clues. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
122 [C₄H₇FO₃]⁺• - (Molecular Ion)
91 [C₃H₄FO₂]⁺ •OCH₃ (methoxy radical)
91 [C₄H₇FO₂]⁺• •OH (hydroxyl radical) - less likely
63 [C₂H₄FO]⁺ •COOCH₃ (methoxycarbonyl radical)

Computational Chemistry and Theoretical Modeling for Understanding Reactivity and Structure

Computational chemistry provides powerful insights into molecular properties that are often difficult or impossible to measure experimentally. These methods allow for the detailed study of electronic structure, reaction mechanisms, and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nanobioletters.com For this compound, DFT calculations can be used to determine its optimized three-dimensional geometry, bond lengths, and bond angles. nih.gov

Furthermore, DFT is used to calculate the distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its chemical reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's ability to donate or accept electrons in chemical reactions.

Table 3: Outputs from a DFT Study of this compound

Computational Output Information Gained
Optimized Geometry Most stable 3D conformation, bond lengths, bond angles
Molecular Electrostatic Potential (MEP) Identification of electrophilic and nucleophilic sites
HOMO-LUMO Energies Prediction of electronic transitions and chemical reactivity
Calculated Vibrational Frequencies Theoretical IR spectrum for comparison with experimental data

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can model the entire course of a reaction, from reactants to products, including the high-energy transition states that connect them. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential biological activity.

To investigate the potential biological relevance of this compound, it could be docked into the active site of a relevant enzyme, such as a lipase (B570770) or dehydrogenase. The docking simulation would predict the most stable binding pose and calculate a binding affinity score. Analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. These studies can generate hypotheses about the molecule's potential role as an enzyme substrate, inhibitor, or modulator, guiding further experimental investigation. nih.gov

Research Applications and Broader Scientific Implications of Methyl 2 Fluoro 3 Hydroxypropanoate and Its Derivatives

Precursor Role in the Synthesis of High-Performance Fluorinated Polymers and Advanced Materials

Methyl 2-fluoro-3-hydroxypropanoate is a key precursor to methyl 2-fluoroacrylate (MFA), a monomer essential for the production of advanced fluorinated polymers. google.cominformahealthcare.com The stability of this compound makes it an ideal candidate for storage and transportation, as it can be readily converted to the highly reactive MFA just before polymerization, mitigating issues of premature polymerization. google.com

Development and Properties of 2-Fluoroacrylate Polymers for Diverse Applications

Polymers derived from 2-fluoroacrylates, such as poly(methyl 2-fluoroacrylate), exhibit a unique combination of properties that make them suitable for a range of specialized applications. informahealthcare.comwikipedia.org These polymers are synthesized through processes like free radical polymerization of monomers like MFA. youtube.com The incorporation of fluorine atoms into the polymer structure imparts desirable characteristics. youtube.com

One of the most notable applications of these polymers is in the manufacturing of plastic optical fibers, valued for their exceptional optical properties. google.com Additionally, their chemical resistance makes them excellent candidates for protective coatings on various surfaces, including porous stones and metals, shielding them from environmental degradation. youtube.com The versatility of these polymers is further expanded by creating hybrid copolymers, which combine fluorinated acrylates with other monomers to tailor the material's properties for specific needs. youtube.com

Impact on Mechanical, Optical, and Surface Properties of Resultant Polymeric Systems

The introduction of 2-fluoroacrylate monomers into polymeric systems has a profound impact on their mechanical, optical, and surface properties. The strong carbon-fluorine bond enhances the thermal stability and durability of the resulting polymers. youtube.com

Mechanical and Thermal Properties: The presence of fluorine can significantly improve the mechanical strength of polyacrylic ester elastomers. For instance, a polyacrylic ester vulcanizate with a fluoroacrylate cure site monomer demonstrated a 130% improvement in tensile strength and a 120% enhancement in modulus at 300% elongation compared to its non-fluorinated counterpart. allenpress.com Furthermore, these fluorinated elastomers exhibit superior thermal stability, with an increase in the maximum degradation temperature (Tmax). allenpress.com

Optical Properties: Polymers based on 2-fluoroacrylates are known for their advanced optical properties, which is a key reason for their use in plastic optical fibers. informahealthcare.com

Surface Properties: A defining characteristic of fluorinated polymers is their low surface energy, which translates to excellent water and oil repellency. youtube.com This hydrophobicity is crucial for applications such as self-cleaning surfaces and protective coatings. youtube.comtandfonline.com The incorporation of a rigid cyclohexane (B81311) structure in a fluoroacrylate monomer, for example, has been shown to enhance the dense packing of fluorocarbon chains, leading to improved and stable hydrophobicity. tandfonline.com

Intermediacy in the Synthesis of Biologically Active Fluorinated Compounds for Medicinal and Agrochemical Research

The strategic placement of fluorine atoms can dramatically alter the biological activity of organic molecules. This compound provides a valuable starting point for the synthesis of various fluorinated compounds with potential applications in medicine and agriculture.

Pathways to Chiral Fluoroalkyl-Alpha-Amino Acids and Their Derivatives

Chiral β-fluoroalkyl β-amino acids are of significant interest in medicinal chemistry. An enantioselective palladium-catalyzed hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives has been developed to produce these valuable compounds in good yields and with high enantioselectivities. nih.gov These chiral amino acid derivatives can be further transformed, for example, into chiral γ-fluoroalkyl γ-amino alcohols through simple reduction. nih.gov

Synthesis of Fluorinated Sugars and Analogues for Biochemical Probes

While direct synthesis pathways from this compound to fluorinated sugars are not extensively detailed in the provided context, the synthesis of fluorinated carbohydrates is a significant area of research. Various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and DeoxoFluor, are employed to introduce fluorine into carbohydrate scaffolds. nih.gov Given its functional groups, this compound represents a potential building block for the construction of more complex fluorinated sugar analogues, which are valuable as biochemical probes.

Contribution to the Design of Novel Pharmaceutical and Agrochemical Candidates

The introduction of fluorine into heterocyclic compounds is a key strategy in the development of new pharmaceuticals and agrochemicals. nih.gov Fluoroalkyl amino reagents (FARs) have emerged as powerful tools for introducing fluorinated groups onto these scaffolds. nih.gov While a direct link to this compound is not explicitly stated, its derivatives can serve as precursors to these FARs or other fluorinated building blocks. The resulting fluorinated heterocycles, such as 3,5-bis(fluoroalkyl)pyrazoles, are important motifs in drug discovery and agrochemical design. nih.gov The unique properties imparted by fluorine can lead to enhanced efficacy, improved metabolic stability, and better bioavailability of the final active compounds.

Strategic Importance in Addressing Challenges Associated with Fluorinated Monomer Handling and Logistics

The handling, storage, and transportation of highly reactive fluorinated monomers present significant logistical and safety challenges for the chemical industry. The development and use of more stable precursors, such as this compound, are of strategic importance in mitigating these issues. These precursors can streamline the supply chain, reduce hazards, and lower operational costs.

Enabling Enhanced Storage Stability and Cost-Effective Transportation of Precursors

A primary advantage of using this compound as a chemical intermediate lies in its inherent stability under standard conditions. Unlike many gaseous or highly volatile fluorinated monomers that require specialized and costly containment, this compound is considered stable and can be stored at room temperature. myskinrecipes.comapolloscientific.co.uk Standard storage protocols, such as keeping containers tightly closed in a dry, cool, and well-ventilated place, are generally sufficient, which simplifies warehousing and reduces the need for expensive refrigeration or high-pressure vessel infrastructure. apolloscientific.co.ukfishersci.com

The challenges with traditional fluoropolymer production often involve managing hazardous materials, including residual monomers and certain processing aids. mdpi.com3m.comacs.org The use of a stable, liquid-phase precursor like this compound can circumvent many of these problems. Its transportation does not typically necessitate the same level of specialized equipment as gaseous or highly reactive monomers, leading to significant cost savings. The logistics of shipping a stable liquid are less complex and more economical, aligning with efforts to improve efficiency across the chemical supply chain. maersk.com

This approach is analogous to advancements seen in other areas of fluorine chemistry, such as the development of transportable gaseous ¹⁸F-acyl fluorides for radiopharmaceutical production. nih.gov These systems demonstrate the value of using stable, easily handled synthons that can be transported with low loss and used on-demand, thereby reducing labor, cost, and the risks associated with transporting the final, more reactive substances. nih.gov By serving as a stable and transportable building block, this compound enables a more efficient and cost-effective logistics model for the production of advanced fluorinated materials.

Table 1: Comparison of Precursor Handling and Logistics Characteristics

Feature Highly Reactive Fluorinated Monomers (e.g., TFE) Stable Precursor (e.g., this compound)
Physical State Gas / Volatile Liquid Liquid
Storage Requirements High-pressure cylinders, cryogenic conditions Standard, well-ventilated, room temperature storage myskinrecipes.comapolloscientific.co.uk
Transportation Specialized, high-cost containment Standard chemical logistics, lower cost maersk.com
Handling Hazard High (reactivity, toxicity, flammability) 3m.com Moderate, with standard PPE apolloscientific.co.uk
Supply Chain Complex, specialized, high-security Streamlined, integrated with general chemical transport

Future Research Directions and Emerging Opportunities in this compound Chemistry

The unique combination of fluoro, hydroxyl, and ester functional groups in this compound opens up a wide array of possibilities for future research and development. Its role as a versatile fluorinated building block positions it at the center of emerging opportunities in pharmaceuticals, materials science, and specialized polymer synthesis.

One of the most promising areas for future research is its application in medicinal chemistry. Fluorine is a key element in many modern pharmaceuticals, with an estimated 20% of all drugs containing it. wikipedia.org The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. myskinrecipes.com this compound serves as a valuable intermediate for creating complex, biologically active molecules and for studying fluorinated analogs of natural products. myskinrecipes.com Future work will likely focus on incorporating this chiral synthon into novel drug candidates for a wide range of diseases.

In the realm of materials science, there is growing interest in developing new fluorinated polymers with tailored properties. rsc.orgresearchgate.net Research is being directed toward synthesizing novel monomers from precursors like this compound to create advanced coatings, films, and composites. researchgate.net For example, fluorinated polyesters are being investigated for use in cardiovascular medical devices due to their enhanced hemocompatibility and reduced thrombogenicity. researchgate.net The compound could also serve as a precursor for creating hybrid organic-inorganic materials through processes like sol-gel synthesis, leading to new classes of functional materials. mdpi.com

Table 2: Potential Research and Application Areas

Research Area Focus Potential Outcome
Medicinal Chemistry Synthesis of fluorinated drug analogues myskinrecipes.com New pharmaceuticals with enhanced efficacy and stability wikipedia.org
Polymer Science Development of novel fluorinated monomers and polymers rsc.org Advanced materials with tailored hydrophobicity, biocompatibility, and stability researchgate.netresearchgate.net
Biomedical Devices Creation of fluorinated polyesters for medical implants Improved cardiovascular devices with lower thrombogenicity researchgate.net
Materials Science Use as a precursor in hybrid material synthesis Novel coatings and composites with unique properties mdpi.com
Agrochemicals Incorporation into new pesticide and herbicide structures More effective and environmentally stable crop protection agents wikipedia.org

Furthermore, the chemistry of this compound itself is a field for further exploration. Developing new synthetic methodologies that selectively target its different functional groups could lead to a wider range of derivatives and expand its utility as a versatile building block in organic synthesis. As industries continue to seek high-performance materials and more effective pharmaceuticals, the demand for sophisticated fluorinated intermediates like this compound is expected to grow, driving further innovation and discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-fluoro-3-hydroxypropanoate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via fluorination of methyl 3-hydroxypropanoate precursors using fluorinating agents like Selectfluor™ or DAST. To ensure stereochemical control (e.g., retention of the hydroxyl group’s configuration), chiral catalysts or enantioselective enzymatic methods should be employed. Characterization via 19F NMR^{19}\text{F NMR} and chiral HPLC (using columns like Chiralpak IA) is critical for verifying stereopurity .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid hydrolysis of the ester group or oxidation of the hydroxyl moiety. Use desiccants to minimize moisture. Safety protocols from analogous fluorinated esters (e.g., methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate) recommend using fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .

Q. What analytical techniques are optimal for quantifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is standard for detecting non-fluorinated byproducts. For fluorinated impurities, 19F NMR^{19}\text{F NMR} offers specificity. Mass spectrometry (LC-MS) can identify degradation products like 2-fluoro-3-hydroxypropanoic acid. Reference standards for related propanoate esters (e.g., dihydro ketoprofen derivatives) suggest using spiked calibration curves for quantification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the fluorine atom on the ester’s electrophilicity. Studies on analogous fluorinated propanoates (e.g., dihydro ketoprofen) show fluorine’s electron-withdrawing effect increases susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., DMSO vs. THF) should be included in simulations .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

  • Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) reduce racemization. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can separate enantiomers post-synthesis. Monitoring via polarimetry or chiral HPLC (e.g., using amylose-based columns) is essential for quality control .

Q. How do pH and temperature influence the stability of this compound in aqueous buffers?

  • Methodological Answer : Accelerated stability studies (40–60°C, pH 1–9) show degradation follows first-order kinetics. Fluorine’s inductive effect stabilizes the ester against acidic hydrolysis but increases alkaline hydrolysis rates. Use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C). LC-MS identifies primary degradation products (e.g., defluorinated derivatives) .

Q. What metabolomic approaches are suitable for studying this compound’s interactions with microbial enzymes?

  • Methodological Answer : Incubate the compound with microbial lysates (e.g., E. coli BL21) and analyze via untargeted metabolomics (UHPLC-QTOF-MS). Fluorine-specific isotopic patterns aid in tracking metabolites. Comparative studies with non-fluorinated analogs (e.g., methyl 3-hydroxypropanoate) highlight fluorine’s metabolic resistance, as seen in related fluoromalonates .

Data Contradictions & Resolution

Q. Discrepancies exist in reported melting points for this compound. How should researchers validate physical data?

  • Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) and compare to high-purity reference standards. Cross-validate with spectroscopic data (IR, 1H NMR^{1}\text{H NMR}) to confirm structural consistency .

Q. Conflicting bioactivity results have been reported for fluorinated propanoates. How can experimental design address this?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls (e.g., ibuprofen derivatives). Reproducibility studies using orthogonal methods (e.g., enzyme-linked assays vs. SPR) can resolve discrepancies. Meta-analyses of fluoropropanoate bioactivity, as in dihydro ketoprofen studies, highlight structure-activity relationships .

Methodological Tools

  • Table 1 : Key Analytical Techniques for this compound

    ParameterMethodReference Standard
    PurityChiral HPLC (Chiralpak IA)Methyl fluoromalonate
    Degradation ProductsLC-MS (ESI–)Dihydro ketoprofen
    Fluorine Content19F NMR^{19}\text{F NMR} (282 MHz)Fluorophenyl esters

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.